

Application of Echinatin in the Study of Inflammasome-Driven Diseases

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Compound of Interest

Compound Name: *Echinatin*

Cat. No.: *B1671081*

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Introduction

Echinatin, a chalcone derived from licorice root, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases.[1][2][3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including septic shock, colitis, nonalcoholic steatohepatitis (NASH), and gout.[1][2][5] **Echinatin** presents a promising therapeutic candidate by effectively suppressing this inflammatory cascade.[1][2] This document provides detailed application notes and experimental protocols for utilizing **Echinatin** in the investigation of inflammasome-driven pathologies.

Mechanism of Action

Echinatin exerts its inhibitory effect on the NLRP3 inflammasome by directly targeting heat-shock protein 90 (HSP90).[1][2][4] It binds to HSP90 and inhibits its ATPase activity, which is crucial for the proper folding and function of its client proteins, including NLRP3.[1][4][6] This inhibition disrupts the interaction between HSP90 and its cochaperone SGT1, preventing the assembly of the NLRP3 inflammasome complex.[1][2][4] Consequently, downstream events such as ASC oligomerization, caspase-1 activation, and the secretion of pro-inflammatory cytokines IL-1 β and IL-18 are suppressed.[1][4]

Data Presentation

In Vitro Efficacy of Echinatin

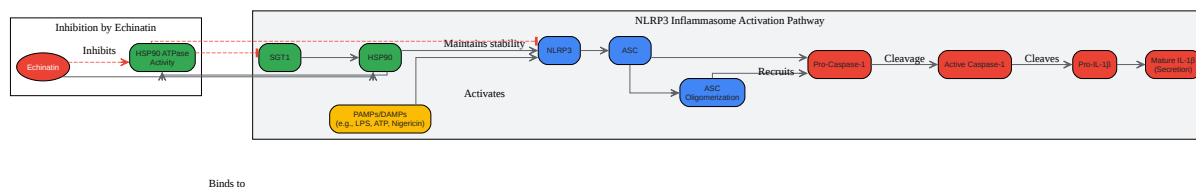
Parameter	Cell Type	Agonist	Echinatin Concentration	Result	Reference
NLRP3 Inflammasome Activation					
Caspase-1 Activation	Mouse BMDMs	Nigericin	10, 20, 40 μ M	Significant inhibition	[1]
IL-1 β Secretion	Mouse BMDMs	Nigericin	10, 20, 40 μ M	Significant inhibition	[1]
LDH Release	Mouse BMDMs	Nigericin	10, 20, 40 μ M	Significant inhibition	[1]
Caspase-1 Activation	Human PBMCs	Nigericin	5, 10, 20 μ M	Significant inhibition	[1]
IL-1 β Secretion	Human PBMCs	Nigericin	5, 10, 20 μ M	Significant inhibition	[1]
LDH Release	Human PBMCs	Nigericin	5, 10, 20 μ M	Significant inhibition	[1]
HSP90 ATPase Activity	Recombinant HSP90	-	10, 20, 40 μ M	Dose-dependent inhibition	[1]

In Vivo Efficacy of Echinatin

Animal Model	Disease	Echinatin Dosage	Key Findings	Reference
LPS-Induced Septic Shock	Sepsis	20, 40 mg/kg (i.p.)	Reduced serum IL-1 β and TNF- α ; Improved survival	[1][6]
DSS-Induced Colitis	Colitis	40 mg/kg (i.p.)	Ameliorated body weight loss and disease activity index	[1][5]
MCD Diet-Induced NASH	Nonalcoholic Steatohepatitis	40 mg/kg (i.p.)	Reduced liver inflammation and fibrosis	[1][5]

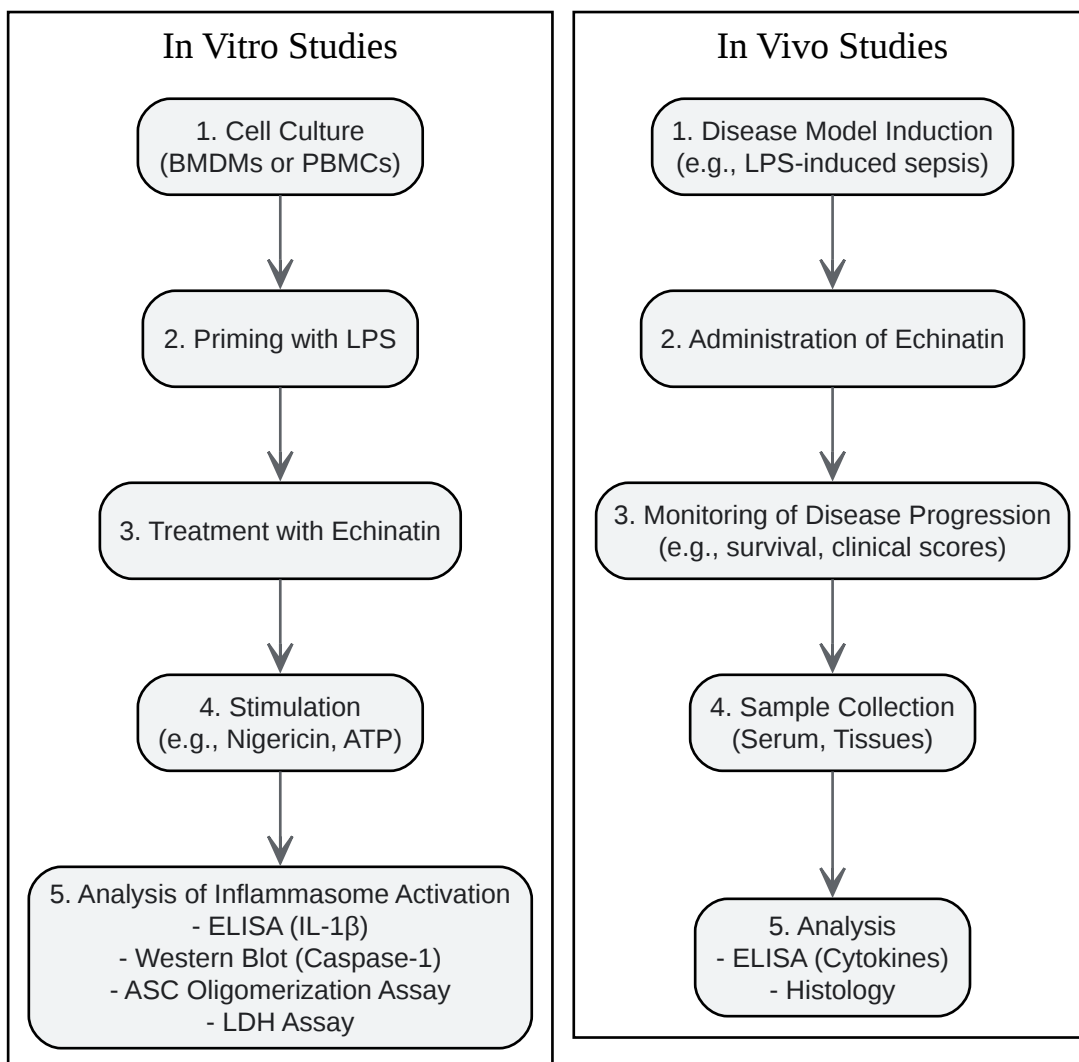
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **Echinatin** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of **Echinatin** in inhibiting NLRP3 inflammasome activation.



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